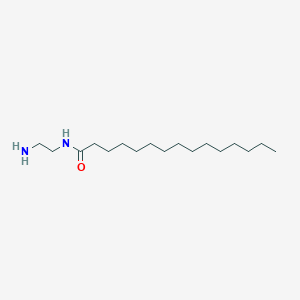

N-(2-Aminoethyl)pentadecanamide

Description

Properties

CAS No. |

61762-40-1 |

|---|---|

Molecular Formula |

C17H36N2O |

Molecular Weight |

284.5 g/mol |

IUPAC Name |

N-(2-aminoethyl)pentadecanamide |

InChI |

InChI=1S/C17H36N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(20)19-16-15-18/h2-16,18H2,1H3,(H,19,20) |

InChI Key |

JXYKNMOENJZPOQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCC(=O)NCCN |

Origin of Product |

United States |

Preparation Methods

Direct Amidation Using Carbodiimide Coupling Reagents

The most common method involves activating pentadecanoic acid with carbodiimide-based reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), often paired with hydroxybenzotriazole (HOBt) to minimize racemization. Ethanolamine is reacted with the activated acid in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

Procedure :

- Activation : Pentadecanoic acid (1 equiv) is dissolved in anhydrous DCM, followed by sequential addition of HOBt (1.2 equiv) and EDC (1.5 equiv). The mixture is stirred at 0–5°C for 30 minutes.

- Coupling : Ethanolamine (1.1 equiv) and N,N-diisopropylethylamine (DIPEA, 2 equiv) are added dropwise. The reaction proceeds at room temperature for 12–18 hours.

- Workup : The mixture is washed with dilute HCl (5%), sodium bicarbonate (5%), and brine. The organic layer is dried over magnesium sulfate and concentrated.

- Purification : Crude product is purified via silica gel chromatography (hexane/ethyl acetate gradient) to yield N-(2-aminoethyl)pentadecanamide as a white solid.

Key Data :

Acyl Chloride Intermediate Method

This two-step approach involves converting pentadecanoic acid to its reactive acyl chloride before coupling with ethanolamine.

Procedure :

- Acyl Chloride Formation : Pentadecanoic acid (1 equiv) is refluxed with thionyl chloride (SOCl₂, 3 equiv) in anhydrous toluene for 2 hours. Excess SOCl₂ is removed under vacuum.

- Amidation : The acyl chloride is dissolved in THF and added dropwise to a cooled (0°C) solution of ethanolamine (1.2 equiv) and triethylamine (TEA, 2.5 equiv). After stirring for 4 hours, the mixture is diluted with water and extracted with ethyl acetate.

- Purification : Flash chromatography (hexane/acetone) isolates the product.

Key Data :

Solid-Phase Synthesis with Protecting Groups

For enhanced control, the primary amine of ethanolamine is protected with a tert-butoxycarbonyl (Boc) group prior to coupling.

Procedure :

- Protection : Ethanolamine is treated with di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) in THF/water (1:1) with sodium hydroxide (1.5 equiv) at 0°C for 2 hours.

- Activation and Coupling : Boc-protected ethanolamine is reacted with pentadecanoic acid using HATU (1.1 equiv) and DIPEA (3 equiv) in DCM.

- Deprotection : The Boc group is removed with trifluoroacetic acid (TFA, 95%) in DCM for 1 hour.

- Purification : Neutralization with sodium bicarbonate followed by extraction and chromatography.

Key Data :

Analytical Characterization

Mass Spectrometry (MS)

- ESI-QTOF-MS : A prominent [M+H]⁺ ion at $$ m/z $$ 286.2741 aligns with the molecular formula $$ \text{C}{17}\text{H}{35}\text{NO}_2 $$ (calcd. 286.2743).

- Fragmentation : Key fragments at $$ m/z $$ 269.2473 (loss of NH₂CH₂CH₂OH) and $$ m/z $$ 62.0595 (protonated ethanolamine) confirm the structure.

Discussion of Method Efficacy

| Method | Yield (%) | Purity (%) | Complexity |

|---|---|---|---|

| Direct Amidation (EDC) | 65–75 | >95 | Moderate |

| Acyl Chloride | 70–80 | >90 | High |

| Solid-Phase (Boc) | 60–70 | >98 | High |

The acyl chloride method offers higher yields but involves hazardous reagents (SOCl₂). Solid-phase synthesis, while complex, ensures high purity, making it preferable for pharmaceutical applications. Direct amidation strikes a balance between safety and efficiency.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(2-Aminoethyl)pentadecanamide can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of corresponding oxides or imines.

Reduction: The compound can be reduced to form primary amines or other reduced derivatives.

Substitution: this compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: Formation of oxides or imines.

Reduction: Formation of primary amines.

Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

Chemistry: N-(2-Aminoethyl)pentadecanamide is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

Biology: In biological research, this compound can be used as a model molecule to study amide bond formation and hydrolysis. It may also serve as a precursor for the synthesis of bioactive molecules.

Medicine: this compound has potential applications in drug development, particularly in the design of amide-based pharmaceuticals. Its long aliphatic chain may impart unique pharmacokinetic properties.

Industry: In the industrial sector, this compound can be used in the production of surfactants, lubricants, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)pentadecanamide depends on its specific application. In general, the compound can interact with biological targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The aminoethyl group can form hydrogen bonds with biological macromolecules, while the long aliphatic chain can interact with hydrophobic regions of proteins or membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Example: N-(2-Hydroxyethyl)arachidonylamide (Anandamide)

- Structure : Arachidonyl (20-carbon, polyunsaturated) chain + 2-hydroxyethyl group.

- Activity: High-affinity cannabinoid receptor (CB1) agonist due to optimal hydrogen bonding via the hydroxyl group .

- Comparison: Replacing the hydroxyl with an aminoethyl group (as in N-(2-Aminoethyl)pentadecanamide) reduces receptor affinity. In CB1 binding assays, N-(2-Aminoethyl)arachidonylamide showed poor interaction, likely due to increased basicity and steric hindrance from the amino group .

Table 1: Substituent Impact on Receptor Binding

| Compound | Substituent | CB1 Affinity (Relative to Anandamide) |

|---|---|---|

| N-(2-Hydroxyethyl)arachidonylamide | 2-Hydroxyethyl | 100% (reference) |

| N-(2-Aminoethyl)arachidonylamide | 2-Aminoethyl | <5% |

| N-Propylarachidonylamide | Propyl | ~300% |

Source: Adapted from cannabinoid receptor binding studies .

Hydrocarbon Chain Length and Saturation

Example 1: Pentadecanamide vs. Arachidonylamide

- This compound: Saturated 15-carbon chain.

- N-(2-Hydroxyethyl)arachidonylamide : Unsaturated 20-carbon chain.

- Impact : Shorter, saturated chains (e.g., pentadecanamide) may reduce lipid membrane integration compared to longer, unsaturated chains. This could limit applications in drug delivery systems requiring high lipophilicity .

Example 2: Pesticide Acetamides ()

- Compounds : Alachlor, Pretilachlor (chloroacetamides with aromatic substituents).

- Activity : Herbicidal action via inhibition of fatty acid synthesis.

Table 2: Drug Delivery Vehicle Comparison

| Compound | Structure Type | Key Property |

|---|---|---|

| PAsp(EDA) | Polymeric | pH-responsive transfection |

| This compound | Monomeric lipid | Potential membrane integration |

Source: Nanomedicine-based delivery systems .

Q & A

Basic Research Questions

Q. What methodologies are recommended for characterizing the thermal stability of N-(2-Aminoethyl)pentadecanamide in gelation studies?

- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are critical for assessing thermal stability. For example, TGA can identify decomposition temperatures (e.g., sharp single-stage decomposition above 300°C observed in N-(2-aminoethyl)-oleamide gels), while DSC detects phase transitions like smectic/mesophasic changes . These techniques should be calibrated using inert atmospheres to avoid oxidative degradation. Baseline correction and heating rates of 5–10°C/min are recommended for reproducibility .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-performance liquid chromatography (HPLC) are standard for structural validation. For amide bond confirmation, Fourier-transform infrared spectroscopy (FTIR) can detect N-H stretching (≈3300 cm⁻¹) and carbonyl vibrations (≈1640 cm⁻¹). Cross-referencing with mass spectrometry (MS) ensures molecular weight accuracy. Purity thresholds ≥95% are advisable for experimental consistency, as noted in analogous amide syntheses .

Advanced Research Questions

Q. How do alkyl chain length variations (e.g., oleamide vs. pentadecanamide) influence phase behavior in gelation systems?

- Methodological Answer : Comparative TGA-DSC studies of homologs like N-(2-aminoethyl)-oleamide (C18:1) and pentadecanamide (C15:0) reveal chain-length-dependent phase transitions. Longer chains (e.g., oleamide) exhibit broader mesophasic ranges due to increased van der Waals interactions, while shorter chains (e.g., pentadecanamide) may show sharper endothermic peaks. Computational modeling (e.g., molecular dynamics) can predict packing efficiency and gelator-oil interactions .

Q. What experimental strategies resolve contradictions in thermal decomposition data across studies?

- Methodological Answer : Discrepancies in decomposition temperatures (e.g., 300°C vs. 320°C) may arise from impurities or instrumental variability. To address this:

- Standardize sample preparation (e.g., lyophilization to remove residual solvents).

- Validate TGA data with kinetic models (e.g., Flynn-Wall-Ozawa method) to isolate decomposition mechanisms.

- Cross-validate using multiple techniques, such as isothermal thermogravimetry or evolved gas analysis (EGA) .

Q. How can molecular dynamics (MD) simulations inform the design of lipid bilayer interaction studies for this compound?

- Methodological Answer : MD simulations can model the compound’s insertion into lipid bilayers, predicting parameters like partition coefficients and membrane fluidity effects. For example, the aminoethyl group may enhance hydrogen bonding with phospholipid headgroups, while the pentadecanamide tail aligns with hydrophobic cores. Experimental validation via fluorescence anisotropy or surface plasmon resonance (SPR) is recommended to quantify binding affinities .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on this compound’s mesophasic behavior?

- Methodological Answer : Contradictions in mesophasic transitions (e.g., smectic vs. isotropic phases) may stem from differences in gelator concentration or solvent polarity. To reconcile

- Conduct controlled experiments with fixed gelator-to-oil ratios (e.g., 1:10 w/w).

- Use polarized light microscopy to visually confirm phase textures.

- Compare results with structurally similar compounds (e.g., N-(2-aminoethyl)-oleamide) to identify trends .

Experimental Design Considerations

Q. What controls are essential for ensuring reproducibility in this compound gelation experiments?

- Methodological Answer : Include:

- Negative controls (e.g., oil without gelator) to baseline thermal and rheological properties.

- Positive controls (e.g., commercial organogelators like 12-hydroxystearic acid).

- Environmental controls (humidity, temperature) during gel formation to prevent solvent evaporation artifacts.

- Triplicate runs for statistical validation of gelation efficiency and thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.